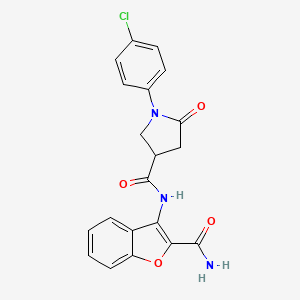

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 886950-04-5

Cat. No.: VC7694264

Molecular Formula: C20H16ClN3O4

Molecular Weight: 397.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886950-04-5 |

|---|---|

| Molecular Formula | C20H16ClN3O4 |

| Molecular Weight | 397.82 |

| IUPAC Name | N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H16ClN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |

| Standard InChI Key | BPHVLSJBMZHNKD-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Introduction

Synthesis

While specific synthesis details for this exact compound are not provided in the search results, general synthetic strategies for similar compounds involve:

-

Formation of Benzofuran Derivatives:

-

Benzofuran derivatives can be synthesized via cyclization reactions involving salicylaldehydes and acetic anhydride or similar reagents.

-

-

Introduction of Carbamoyl Groups:

-

The carbamoyl group can be introduced through reactions with isocyanates or by amidation using carbonyldiimidazole (CDI).

-

-

Construction of Pyrrolidine Rings:

-

Pyrrolidine rings can be synthesized via cyclization of amino acid derivatives or through Mannich-type reactions involving ketones, aldehydes, and amines.

-

-

Final Coupling Reactions:

-

The chlorophenyl group and other substituents can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

-

Potential Biological Activities

Compounds with similar structural motifs have demonstrated various biological activities, including:

-

Anti-inflammatory Activity:

-

Antioxidant Properties:

-

Enzyme Inhibition:

-

Antimicrobial Effects:

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm functional groups and molecular framework |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern |

| Infrared Spectroscopy (IR) | Identify characteristic functional group vibrations |

| X-ray Crystallography | Elucidate precise three-dimensional structure |

Research Implications

The unique combination of functional groups in this compound makes it a promising candidate for further research in drug discovery and material science. Specifically:

-

It could serve as a lead compound for designing enzyme inhibitors.

-

Its benzofuran core may contribute to antioxidant or anti-inflammatory drug development.

-

The chlorophenyl substituent might enhance bioavailability or target specificity.

Further studies, including molecular docking simulations and in vitro assays, would help elucidate its precise mechanism of action and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume